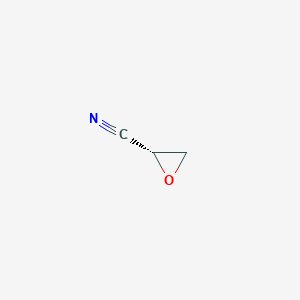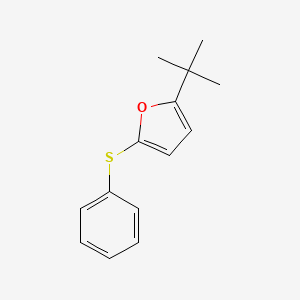
2-Tert-butyl-5-(phenylthio)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butyl-5-(phenylthio)furan is an organic compound belonging to the furan family, characterized by a furan ring substituted with a tert-butyl group and a phenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-5-(phenylthio)furan undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The furan ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur at the furan ring, particularly at the positions adjacent to the oxygen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.
Substitution: Electrophilic reagents such as bromine or iodine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced furan derivatives.
Substitution: Halogenated furans.
Scientific Research Applications
2-Tert-butyl-5-(phenylthio)furan has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-5-(phenylthio)furan involves its interaction with various molecular targets and pathways. The phenylthio group can undergo redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The furan ring can participate in π-π interactions and hydrogen bonding, affecting its binding to enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- 5-tert-Butyl-2-methyl-furan-3-carboxylic acid
- Phosphorylated 5-tert-Butyl-2 and 3-Furylalkenes
- 2,5-Disubstituted furans
Uniqueness
2-Tert-butyl-5-(phenylthio)furan is unique due to the presence of both tert-butyl and phenylthio groups on the furan ring, which imparts distinct chemical and physical properties. This combination of substituents is not commonly found in other furan derivatives, making it a valuable compound for specialized applications .
Properties
CAS No. |
941270-60-6 |
|---|---|
Molecular Formula |
C14H16OS |
Molecular Weight |
232.34 g/mol |
IUPAC Name |
2-tert-butyl-5-phenylsulfanylfuran |
InChI |
InChI=1S/C14H16OS/c1-14(2,3)12-9-10-13(15-12)16-11-7-5-4-6-8-11/h4-10H,1-3H3 |
InChI Key |
XZWRYTRRIBYPFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(O1)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[Butyl(dimethoxy)silyl]propan-1-amine](/img/structure/B12614617.png)

![7,7'-[Ethane-1,2-diylbis(oxy)]bis(4-propyl-2H-1-benzopyran-2-one)](/img/structure/B12614623.png)
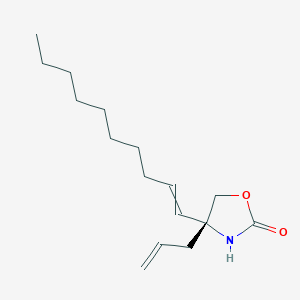
![([1,1'-Biphenyl]-4,4'-diyl)bis[(piperazin-1-yl)methanone]](/img/structure/B12614632.png)
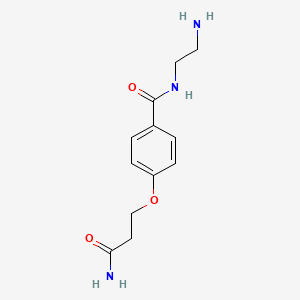
![4-{3-(Methylamino)-1-[4-(pyridin-4-yl)phenyl]propyl}phenol](/img/structure/B12614640.png)
![4-[6-(1,3-Benzothiazol-2-yl)-1H-benzimidazol-2-yl]benzene-1,2-diamine](/img/structure/B12614643.png)
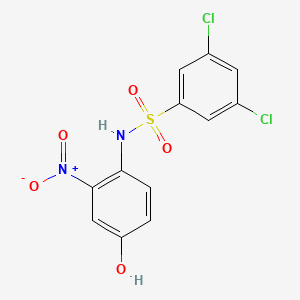
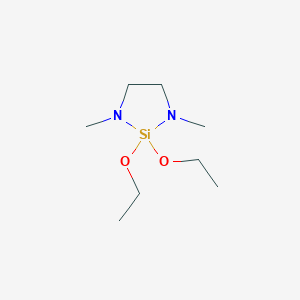

![Methyl 2-[(propan-2-yl)amino]heptanoate](/img/structure/B12614671.png)
